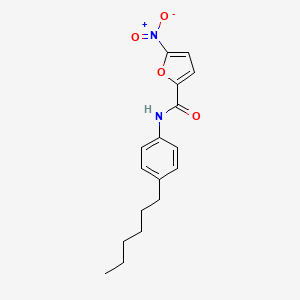

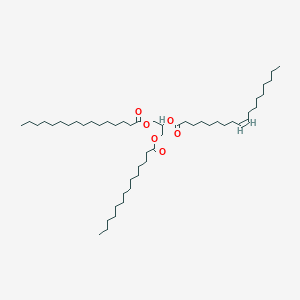

![molecular formula C20H32O7 B3026002 [5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester

Vue d'ensemble

Description

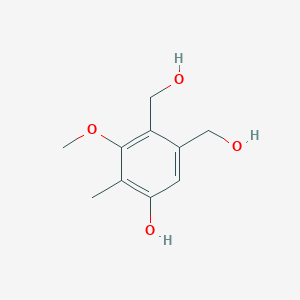

“[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester” is a versatile chemical compound with potential applications in diverse scientific research due to its unique structure and properties. It is also known as a macrolide antibiotic, active against S. aureus .

Molecular Structure Analysis

The molecular formula of this compound is C20H32O7 . The structure includes a 16-membered oxacyclohexadecane ring, which is substituted with various functional groups including ester, hydroxy, and methyl groups .Applications De Recherche Scientifique

Biotechnological Production and Applications

Butanedioic acid derivatives, like lactic acid and its esters, play a significant role in the biotechnological sector, particularly in the production of biodegradable polymers and as feedstock for green chemistry. Lactic acid, for instance, is commercially produced through the fermentation of biomass sugars and is a precursor for various chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters. These compounds have potential applications in producing environmentally friendly materials and chemicals (Gao, Ma, & Xu, 2011).

Synthesis and Chemical Properties

The synthesis of ester compounds, including fatty acid esters like those of 3-monochloropropane-1,2-diol (3-MCPD esters), involves complex chemical processes. These esters have been identified in various food categories and are of interest due to their potential toxicological impacts. Understanding the chemical synthesis and properties of such esters can provide insights into the manipulation and application of similar compounds in different scientific fields (Gao, Li, Huang, & Yu, 2019).

Downstream Processing and Chemical Recovery

The downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, highlights the importance of separation and purification techniques in the biotechnological industry. These processes are crucial for the economic and efficient production of bio-based chemicals, which could be relevant for the recovery and purification of butanedioic acid derivatives (Xiu & Zeng, 2008).

Environmental and Health Considerations

Understanding the environmental and health implications of chemical compounds, including esters and derivatives of butanedioic acid, is essential. Research on compounds like MCPD esters and their metabolites in various matrices, including food and biological samples, informs safety assessments and regulatory standards. This knowledge is critical for compounds with potential applications in food, pharmaceuticals, and other consumer products (Crews et al., 2013).

Mécanisme D'action

Target of Action

It is known to be a macrolide antibiotic , which suggests that it likely targets bacterial ribosomes, inhibiting protein synthesis.

Mode of Action

As a macrolide antibiotic, this compound likely binds to the bacterial ribosome, specifically the 50S subunit, and inhibits the translocation of peptides. This prevents the addition of new amino acids to the peptide chain, thereby inhibiting protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to a cessation of growth and replication. This can affect various biochemical pathways, depending on the specific proteins being synthesized at the time of inhibition .

Pharmacokinetics

Like other macrolide antibiotics, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. This leads to a decrease in the number of bacteria, aiding the immune system in clearing the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[(3Z,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCEVVYDAAWIA-UKHAXTBBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

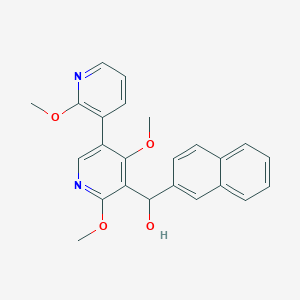

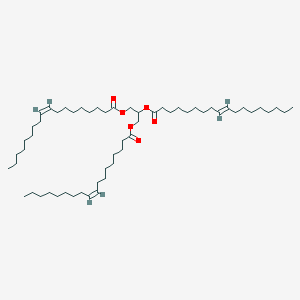

![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)

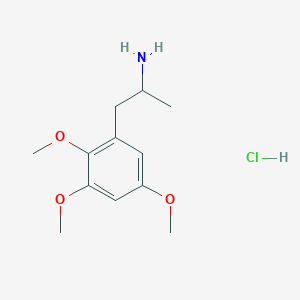

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)

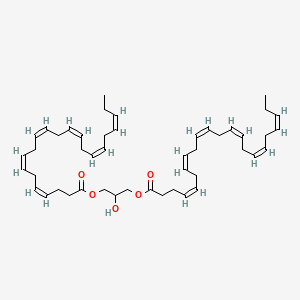

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)